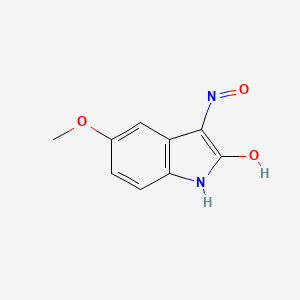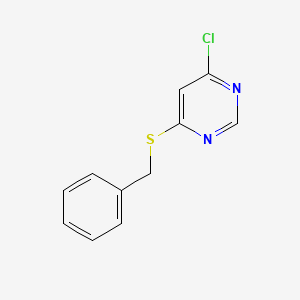
1-(2-ethyloxan-2-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-ethyloxan-2-yl)methanamine, also known as ethyloxanamine, is an organic compound with the chemical formula C6H13NO. It is a colorless liquid with a boiling point of 72-77 °C and a melting point of -12 °C. Ethyloxanamine is used in a variety of scientific studies, including as a reagent for synthesizing other compounds, as a probe for studying enzyme kinetics, and as a model compound for understanding the mechanism of action of drugs.
Aplicaciones Científicas De Investigación
Ethyloxanamine is used in a variety of scientific studies, including as a reagent for synthesizing other compounds, as a probe for studying enzyme kinetics, and as a model compound for understanding the mechanism of action of drugs. Ethyloxanamine is also used in studies of the metabolism of xenobiotics, the development of new drugs, and the analysis of drug metabolites in biological samples.
Mecanismo De Acción
The mechanism of action of 1-(2-ethyloxan-2-yl)methanaminene is not fully understood. However, it has been shown to interact with enzymes involved in the metabolism of xenobiotics, such as cytochrome P450s and glutathione-S-transferases. It is also known to interact with other enzymes involved in drug metabolism, such as aldehyde oxidases and carboxylesterases.
Biochemical and Physiological Effects
Ethyloxanamine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. It has also been shown to inhibit the activity of glutathione-S-transferases, which are involved in the detoxification of xenobiotics. Furthermore, 1-(2-ethyloxan-2-yl)methanaminene has been shown to modulate the activity of aldehyde oxidases and carboxylesterases, which are involved in the metabolism of drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(2-ethyloxan-2-yl)methanaminene in lab experiments include its low cost, its availability in commercially available reagents, and its ease of use. The limitations of using 1-(2-ethyloxan-2-yl)methanaminene in lab experiments include its relatively short shelf life, its potential to interact with other compounds, and its potential to produce toxic byproducts.
Direcciones Futuras
For the use of 1-(2-ethyloxan-2-yl)methanaminene include the development of new drugs and drug delivery systems, the development of new analytical methods for the detection of drug metabolites, and the development of new methods for the study of enzyme kinetics. Additionally, 1-(2-ethyloxan-2-yl)methanaminene could be used to study the metabolism of drugs in different organisms, such as bacteria, fungi, and plants. Finally, 1-(2-ethyloxan-2-yl)methanaminene could be used to study the effects of xenobiotics on the environment.
Métodos De Síntesis
Ethyloxanamine can be synthesized from the reaction of ethyloxirane and methylamine in the presence of a base, such as sodium hydroxide. This reaction produces 1-(2-ethyloxan-2-yl)methanaminene and sodium methoxide. The reaction is as follows:
CH3OCH2 + CH3NH2 + NaOH → C6H13NO + NaCH3
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-ethyloxan-2-yl)methanamine involves the reaction of 2-ethyloxan-2-ylmethanol with a suitable amine reagent.", "Starting Materials": [ "2-ethyloxan-2-ylmethanol", "Ammonia or a primary amine reagent such as methylamine or ethylamine", "Dehydrating agent such as thionyl chloride or phosphorus pentoxide", "Solvent such as dichloromethane or ethanol" ], "Reaction": [ "React 2-ethyloxan-2-ylmethanol with a dehydrating agent such as thionyl chloride or phosphorus pentoxide to form 2-ethyloxan-2-ylmethyl chloride.", "React the resulting 2-ethyloxan-2-ylmethyl chloride with ammonia or a primary amine reagent such as methylamine or ethylamine in the presence of a solvent such as dichloromethane or ethanol to form 1-(2-ethyloxan-2-yl)methanamine.", "Purify the product by distillation or recrystallization." ] } | |
Número CAS |
1426955-23-8 |
Nombre del producto |
1-(2-ethyloxan-2-yl)methanamine |
Fórmula molecular |
C8H17NO |
Peso molecular |
143.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[3-(3-phenylpropoxy)phenyl]ethan-1-amine](/img/structure/B6588165.png)
![7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol](/img/structure/B6588179.png)